Potassium 2-isopropoxypyridine-3-trifluoroborate
CAS No.:
Cat. No.: VC13775000
Molecular Formula: C8H10BF3KNO
Molecular Weight: 243.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BF3KNO |
|---|---|
| Molecular Weight | 243.08 g/mol |
| IUPAC Name | potassium;trifluoro-(2-propan-2-yloxypyridin-3-yl)boranuide |
| Standard InChI | InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1 |
| Standard InChI Key | XLJRJEDZQUYCDQ-UHFFFAOYSA-N |
| SMILES | [B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BF₃KNO |
| Molecular Weight | 243.08 g/mol |
| Purity | 95% |
| SMILES | CC(C)OC1=NC=CC=C1B-(F)F.[K+] |
| MDL Number | MFCD09993619 |
Synthesis and Preparation
Optimization Challenges
The electron-deficient pyridine ring and steric bulk of the isopropoxy group may necessitate modified reaction conditions. For instance, lower temperatures (-78°C) during lithiation could mitigate side reactions, while prolonged KHF₂ treatment ensures complete borate conversion .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a trifluoroborate salt, this compound participates in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between pyridine derivatives and (hetero)aryl halides. Key advantages include:
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Stability: Unlike boronic acids, trifluoroborates resist protodeboronation, allowing long-term storage and handling in air .
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Compatibility: The potassium counterion enhances solubility in biphasic reaction systems (e.g., THF/H₂O), facilitating catalyst turnover .
Functional Group Transformations
The pyridine ring’s nitrogen atom permits post-coupling modifications, such as:
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N-Oxidation: For enhanced solubility or directed ortho-metalation.
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N-Alkylation: To introduce cationic charges for catalytic applications .
Recent Advances and Future Directions
Heterocycle-Functionalized Trifluoroborates
The 2024 synthesis of Potassium 2-isopropoxypyridine-3-trifluoroborate reflects growing interest in heteroaromatic trifluoroborates for drug discovery . Such compounds enable rapid diversification of pharmacophores via cross-coupling, as demonstrated in recent kinase inhibitor syntheses .
Photoredox Catalysis
Emerging studies suggest trifluoroborates as radical precursors under photoredox conditions. The pyridine moiety’s electron-deficient nature could facilitate single-electron transfer (SET) processes, opening avenues for C–H functionalization .
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